5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis techniques, which are efficient and environmentally friendly .
Chemical Reactions Analysis
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . For example, the oxidation of propargylamines to oximes followed by intramolecular cyclization can produce a series of isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid makes it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, which mediate their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as 3-(benzyloxy)isoxazole-5-carboxylic acid methyl ester and 3,5-bis(3ʹ-indolyl)isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which can impart different biological activities and properties .
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-[3,5-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-24(27)22-14-23(30-25-22)19-11-20(28-15-17-7-3-1-4-8-17)13-21(12-19)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,26,27) |
InChI Key |
YDZXESQRTLXKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=CC(=NO3)C(=O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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